molecular formula C14H9N3O2S2 B12740729 Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide CAS No. 113387-71-6

Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide

Cat. No.: B12740729
CAS No.: 113387-71-6
M. Wt: 315.4 g/mol
InChI Key: CQEZQMFCTWBKHV-UHFFFAOYSA-N
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Description

Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide is a heterocyclic compound that features a thieno[2,3-d]isothiazole core with a phenyl and pyrazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[2,3-d]isothiazole derivative with a phenyl and pyrazolyl group in the presence of oxidizing agents to introduce the dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxide derivatives, while substitution reactions can introduce different functional groups to the core structure.

Scientific Research Applications

Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a similar thiazole ring structure.

    Pyrazoles: Compounds containing a pyrazole ring.

    Isothiazoles: Compounds with an isothiazole core.

Uniqueness

Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide is unique due to its specific combination of functional groups and the presence of the dioxide functionality. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

113387-71-6

Molecular Formula

C14H9N3O2S2

Molecular Weight

315.4 g/mol

IUPAC Name

5-phenyl-3-pyrazol-1-ylthieno[2,3-d][1,2]thiazole 1,1-dioxide

InChI

InChI=1S/C14H9N3O2S2/c18-21(19)12-9-11(10-5-2-1-3-6-10)20-13(12)14(16-21)17-8-4-7-15-17/h1-9H

InChI Key

CQEZQMFCTWBKHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=NS3(=O)=O)N4C=CC=N4

Origin of Product

United States

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